molecular formula C19H15F3N4O3S B2409166 N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-51-9

N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2409166
CAS RN: 872613-51-9
M. Wt: 436.41
InChI Key: FSFHEINQVCTUJZ-UHFFFAOYSA-N
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Description

The compound “N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule with the molecular formula C18H12F4N4O2S2 . It has a molecular weight of 456.4 g/mol . The structure of the compound includes a trifluoromethylphenyl group, an oxadiazole ring, and a benzamide moiety .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is connected to an oxadiazole ring through an aminoethylthio linker . The oxadiazole ring is further connected to a benzamide group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.4 g/mol and a computed XLogP3-AA value of 4.3, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area, a measure of the compound’s polarity, is 138 Ų .

Scientific Research Applications

Synthesis and Structure

This compound is synthesized through a serendipitous regioselective reaction. Researchers achieved its synthesis by subjecting 3-mercapto[1,2,4]triazoles to a one-pot cascade reaction with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide). The resulting product is 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . The structures of the regioisomers were thoroughly characterized using heteronuclear 2D NMR experiments.

DNA-Groove Binding Properties

The synthesized analogs were primarily screened for their ability to bind with DNA. Specifically, they were tested against the DNA duplex d(CGCGAATTCGCG)₂ using molecular modeling tools. Among the compounds, one stood out: compound 14m. It demonstrated strong binding affinity (Kb = 1 × 10⁵ M⁻¹) with double-helical DNA, particularly within the minor groove. The stable complex formed through static quenching (Kq = 5.86 ± 0.11 × 10¹² M⁻¹ s⁻¹) . This finding highlights its potential as a DNA-groove binder for tumor cell targeting.

Antiviral Activity

While not directly related to DNA binding, it’s worth noting that certain indole derivatives (such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides) have been investigated for antiviral activity against RNA and DNA viruses . Although this specific compound was not mentioned in that context, it underscores the broader interest in similar chemical motifs.

Scalability and Atom Economy

The synthesis protocol offers facile scalability and excellent atom economy due to the use of readily available starting reactants. These features contribute to its sustainability and practical applicability in large-scale production .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, such as its potential antimicrobial properties . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and interactions with various biological targets .

properties

IUPAC Name

N-[[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-8-14(9-7-13)24-15(27)11-30-18-26-25-16(29-18)10-23-17(28)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHEINQVCTUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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